Methyleugenolglycol
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Overview
Description
Methyleugenolglycol is a natural product with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It is a derivative of alkenebenzene and is known for its applications in life sciences research . This compound is often studied for its potential biological activities and its role in various chemical reactions.
Scientific Research Applications
Methyleugenolglycol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential antibacterial and antioxidant activities.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
Target of Action
Methyleugenolglycol is a metabolite of alkenebenzene derivatives
Mode of Action
It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest a similar interaction pattern for this compound.
Biochemical Pathways
Given that this compound is a metabolite of alkenebenzene derivatives , it’s plausible that it might affect similar biochemical pathways. Alkenebenzene derivatives are known to be involved in various metabolic processes, which could potentially be influenced by this compound.
Result of Action
It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest similar molecular and cellular effects for this compound.
Safety and Hazards
Future Directions
Preparation Methods
Methyleugenolglycol can be synthesized through several routes. One common method involves the esterification of eugenol with glycol under specific reaction conditions . The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve the use of solvent extraction and purification techniques to isolate and purify the compound .
Chemical Reactions Analysis
Methyleugenolglycol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often aldehydes or ketones.
Reduction: this compound can be reduced using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Comparison with Similar Compounds
Methyleugenolglycol is similar to other alkenebenzene derivatives such as eugenol and isoeugenol . it is unique due to its specific glycol moiety, which imparts distinct chemical and biological properties . Unlike eugenol, this compound has enhanced solubility and stability, making it more suitable for certain applications .
Similar Compounds
- Eugenol
- Isoeugenol
- Methyleugenol
This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYZDCTLPYISK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949371 |
Source
|
Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26509-45-5 |
Source
|
Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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